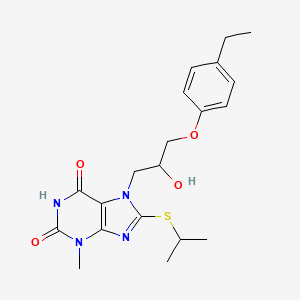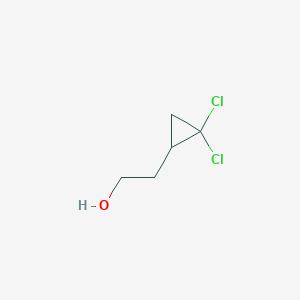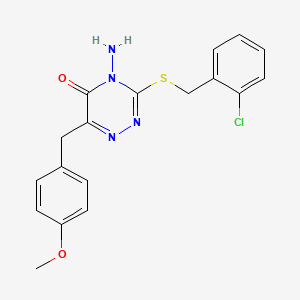![molecular formula C23H21ClFN7 B2454502 N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946349-89-9](/img/structure/B2454502.png)
N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
There’s a paper that discusses the synthesis of a similar compound, N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), which is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). The synthesis started from a common picolinamide core scaffold and evaluated a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .Scientific Research Applications
Crystal Structure and Analysis
The research by Ullah and Stoeckli-Evans (2021) presents an analysis of the crystal structure of a related compound, highlighting its structural comparison to a fluorinated analogue. This research provides insights into the molecular structure, which is crucial for understanding the physical and chemical properties of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (Ullah & Stoeckli-Evans, 2021).
Synthesis and Biological Activity
Research by Uwabagira, Sarojini, and Poojary (2018) involved synthesizing a structurally similar compound, revealing its antibacterial activity against specific bacterial strains. This suggests potential applications in developing antibacterial agents (Uwabagira, Sarojini, & Poojary, 2018).
Chemical Synthesis Approaches
Shakhmaev, Sunagatullina, and Zorin (2016) explored the industrial production of flunarizine, a drug structurally related to this compound, revealing various chemical synthesis approaches. This research provides valuable information on synthesis techniques that could be applicable to the compound (Shakhmaev, Sunagatullina, & Zorin, 2016).
Receptor Binding Selectivity
A study by Banala et al. (2011) on compounds with similar structural elements highlights their binding selectivity towards specific receptors. This indicates potential applications in the development of receptor-selective drugs (Banala et al., 2011).
Advanced Synthesis Techniques
Shahinshavali et al. (2021) presented an alternative synthesis route for a related compound, which could be informative for the synthesis of this compound. This study contributes to the understanding of synthesis options and methodologies (Shahinshavali et al., 2021).
Chemical Interactions and Binding
The work by Betz et al. (2011) focuses on the chemical interactions and binding properties of a compound with a similar molecular structure. This research is relevant for understanding the binding behavior and potential interactions of this compound (Betz et al., 2011).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN7/c1-15-2-5-17(14-19(15)24)28-22-20-21(27-9-8-26-20)29-23(30-22)32-12-10-31(11-13-32)18-6-3-16(25)4-7-18/h2-9,14H,10-13H2,1H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLHOVKGCTBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2454426.png)
![Methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2454427.png)

![6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2454431.png)



![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2454438.png)
